
Barium o-Nitrophenolate
Vue d'ensemble
Description
Barium o-Nitrophenolate is a useful research compound. Its molecular formula is C12H8BaN2O6 and its molecular weight is 413.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Structural and Coordination Chemistry
The compound Barium o-Nitrophenolate finds significant application in structural chemistry. A study by Vesta et al. (2008) highlighted the formation of a one-dimensional polymeric chain by this compound, where barium ions are coordinated by nitrophenolate ligands and water molecules. This compound exhibits interesting behavior when exposed to air, shedding light on its structural properties and potential applications in material science (Vesta, Uthrakumar, Jerome Das, & Varghese, 2008).
2. Electrochemical Sensing
This compound has been explored for its potential in electrochemical sensing. Vinoth et al. (2019) demonstrated the use of Barium stannate-graphitic carbon nitride nanocomposite, synthesized using ultrasonic power, for the electrochemical detection of 4-nitrophenol. The study emphasized its superior sensing behavior, making it a promising candidate for sensor applications (Vinoth, Sampathkumar, Giribabu, & Pandikumar, 2019).
3. Metal-Organic Frameworks and Sensing
A metal-organic framework based on this compound was studied by Wang et al. (2016) for its unique solvent-dependent sensitivities, particularly in detecting metal ions and nitroaromatic compounds. This research highlights its potential in environmental monitoring and substance detection (Wang, Liu, Huang, Wang, Xiao, Zhang, Dai, & Sun, 2016).
4. Material Science and Optics
In the field of material science, particularly focusing on optical materials, this compound has been identified as a key compound. Kannan and Balasubramanian (2016) investigated its application in second-harmonic generation, a crucial aspect of nonlinear optics, revealing its promising characteristics as a nonlinear optical material (Kannan & Balasubramanian, 2016).
Propriétés
IUPAC Name |
barium(2+);2-nitrophenolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.Ba/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSQXMJXLLDRMH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[O-].C1=CC=C(C(=C1)[N+](=O)[O-])[O-].[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BaN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-2,3-dihydroxybutanedioic acid;2-(2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)ethanamine](/img/structure/B8117964.png)
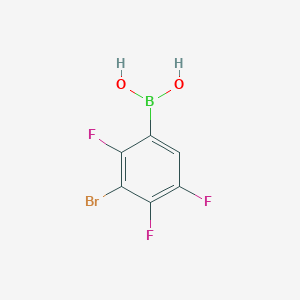
![3-[7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2-hydroxy-6-methyl-2,3-dihydropyran-4-one](/img/structure/B8117975.png)
palladium(II)](/img/structure/B8117980.png)
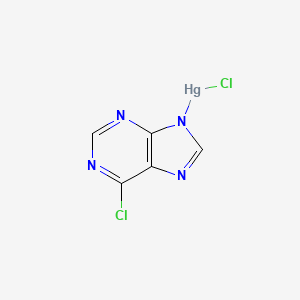
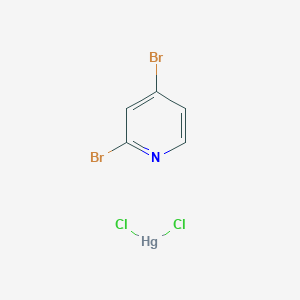

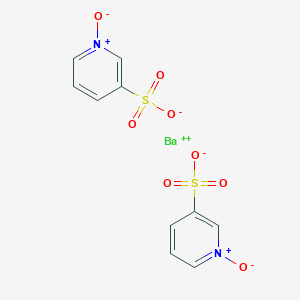


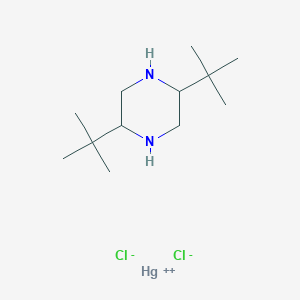
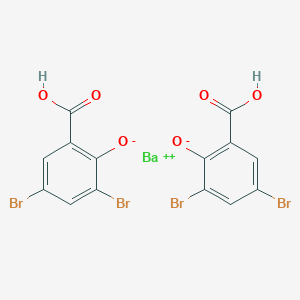
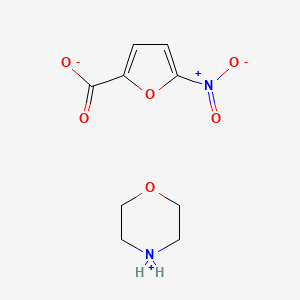
![2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine](/img/structure/B8118056.png)